molecular formula C14H14O5 B14002633 Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate CAS No. 83553-00-8

Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate

Cat. No.: B14002633
CAS No.: 83553-00-8
M. Wt: 262.26 g/mol
InChI Key: QHYSWWKPAJDXFR-UHFFFAOYSA-N
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Description

Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-yl)acetate is a high-purity naphthalene derivative offered for chemical and biomedical research. This compound features a complex naphthalene core structure, which is of significant interest in organic synthesis and materials science for the development of novel molecular architectures . The specific research applications and mechanism of action for this compound are areas of active investigation. Researchers are exploring its potential based on its structural features, which are similar to those found in bioactive molecules. As a building block, it can be used to synthesize more complex structures for various experimental purposes. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own thorough safety and efficacy evaluations prior to use. For further technical specifications, please contact our team.

Properties

CAS No.

83553-00-8

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 2-(1-hydroxy-3-methoxy-4-oxonaphthalen-1-yl)acetate

InChI

InChI=1S/C14H14O5/c1-18-11-7-14(17,8-12(15)19-2)10-6-4-3-5-9(10)13(11)16/h3-7,17H,8H2,1-2H3

InChI Key

QHYSWWKPAJDXFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(C2=CC=CC=C2C1=O)(CC(=O)OC)O

Origin of Product

United States

Preparation Methods

Starting from 1,2-Dimethoxybenzene and Succinic Anhydride

One classical approach to related 2-naphthylacetic acid derivatives involves the following steps (from US Patent US3978116A):

  • Step 1: Friedel-Crafts acylation of 1,2-dimethoxybenzene with succinic anhydride in the presence of aluminum chloride in a hydrocarbon solvent to yield 4-(3',4'-dimethoxyphenyl)-4-oxobutanoic acid.
  • Step 2: Reduction of the keto acid with sodium borohydride followed by catalytic hydrogenolysis (palladium on charcoal, hydrogen) to obtain 4-(3',4'-dimethoxyphenyl)butanoic acid.
  • Step 3: Conversion to the acid chloride (e.g., with thionyl chloride), then cyclization via Friedel-Crafts reaction with aluminum chloride to form 6,7-dimethoxy-1-tetralone.
  • Step 4: Reduction and hydrogenolysis to 6,7-dimethoxytetralin, followed by dehydrogenation over palladium catalyst to yield 2,3-dimethoxy naphthalene.
  • Step 5: Subsequent functional group manipulations including esterification and oxidation to introduce hydroxy and oxo groups at desired positions on the naphthalene ring, and attachment of the acetyl side chain at position 2.

This sequence allows for controlled introduction of methoxy and oxo substituents and formation of the naphthalene framework with the acetate side chain.

Esterification and Halogenation

  • Esterification of 1-oxo-3,4-dihydro-2-naphthylacetic acid derivatives using conventional methods (e.g., treatment with methanol and acid catalyst) forms methyl esters.
  • Chlorination of 1-oxo esters with phosphorus pentachloride yields 1-chloro derivatives.
  • Dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) furnishes the corresponding 1-chloro-2-naphthylacetic acid derivatives.
  • Fluorination of 1-hydroxy esters with diethylamino-trifluoro-chloroethane followed by DDQ oxidation can produce 1-fluoro derivatives.

These halogenation and oxidation steps can be adapted to install or modify functional groups on the naphthalene ring relevant to the target compound.

Alkoxy and Hydroxy Substitutions

  • Treatment of 1-oxo-3,4-dihydro-2-naphthylacetic acid esters with alkyl orthoformates (e.g., methylorthoformate) in the presence of acid catalysts introduces alkoxy groups at position 1.
  • Hydrolysis of 1-alkoxy derivatives yields 1-hydroxy derivatives.
  • Further substitution with alkylmercaptans under acidic conditions at elevated temperature (around 180°C) can introduce alkylthio substituents.

This methodology is relevant for installing the 1-hydroxy and 3-methoxy groups of the target compound.

Alternative Synthetic Routes via Pd-Catalyzed Cross-Coupling

Recent literature reports modular synthetic routes for substituted naphthalene derivatives involving:

  • Electrophilic aromatic substitution of 1-methoxy-4-nitronaphthalene with N-iodosuccinimide to generate aryl iodides.
  • Palladium-catalyzed C–S or C–C cross-coupling reactions with methylthioglycolate and other nucleophiles to introduce side chains.
  • Reduction of nitro groups to amines followed by acylation or sulfonylation to diversify substitution patterns.

While these methods focus on sulfonamide derivatives, the Pd-catalyzed cross-coupling approach offers a versatile platform potentially adaptable for the synthesis of methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-yl)acetate by varying coupling partners and reaction conditions.

Comparative Data Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes Source
1 Friedel-Crafts Acylation 1,2-Dimethoxybenzene, Succinic anhydride, AlCl3, hydrocarbon solvent Formation of 4-(3',4'-dimethoxyphenyl)-4-oxobutanoic acid
2 Reduction Sodium borohydride Keto acid to hydroxy acid intermediate
3 Hydrogenolysis Pd/C, H2 Saturated butanoic acid derivative
4 Acid chloride formation Thionyl chloride Acid chloride intermediate
5 Cyclization AlCl3, hydrocarbon solvent Tetralone formation
6 Dehydrogenation Pd/C catalyst Aromatization to dimethoxy naphthalene
7 Esterification Methanol, acid catalyst Methyl ester formation
8 Halogenation PCl5, DDQ 1-Chloro or 1-fluoro derivatives
9 Alkoxy substitution Alkyl orthoformate, acid catalyst 1-Alkoxy derivatives
10 Hydrolysis and substitution Acidic conditions, alkylmercaptans 1-Hydroxy and alkylthio derivatives
11 Pd-catalyzed cross-coupling Pd(OAc)2, Xantphos, Cs2CO3, ZnCl2, THF, 60°C Introduction of side chains via C–S or C–C coupling

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of amino or thio derivatives.

Scientific Research Applications

Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds with biological macromolecules, influencing their activity. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared below with analogs from the evidence:

Compound Key Functional Groups Molecular Formula Molecular Weight (g/mol) logP Boiling Point (°C)
Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate (Target) Naphthalene, hydroxyl, methoxy, oxo, methyl acetate Inferred: ~C₁₄H₁₂O₅ ~260–300 (estimated) ~3–4* >300 (estimated)
1-(2-Hydroxy-3-methoxy-naphthalen-1-yl)-3-methoxy-naphthalen-2-ol Naphthalene dimer, hydroxyl, methoxy C₂₂H₁₈O₄ 346.376 5.088 490.8
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate Imidazole, phenyl, ethyl acetate C₁₉H₁₈N₂O₂ 306.36 ~3.5† N/A
Methyl 2-hydroxyacetate Hydroxyl, methyl acetate C₃H₆O₃ 90.08 ~0.5‡ ~180–200 (estimated)


*Estimated based on naphthalene core with polar substituents.
†Predicted for imidazole derivatives .
‡Simpler ester with lower lipophilicity .

Key Observations:

Naphthalene vs. Imidazole Cores: The target compound and the dimer in share a naphthalene backbone, which confers high molecular weight and aromatic stability.

Ester Group Variations :

  • The methyl acetate group in the target compound differs from ethyl acetates in , which may influence hydrolysis rates and metabolic stability. Smaller esters (e.g., Methyl 2-hydroxyacetate, ) have lower molecular weights and higher volatility.

Substituent Effects :

  • Methoxy and hydroxyl groups in the target and contribute to hydrogen-bonding capacity and acidity. The oxo group in the target could further enhance interactions with biological targets compared to analogs lacking this moiety.

Biological Activity

Methyl 2-(1-hydroxy-3-methoxy-4-oxo-naphthalen-1-YL)acetate (CAS No. 83553-00-8) is a naphthalene derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, anti-inflammatory, and antioxidant activities, supported by relevant research findings and data.

Chemical Profile

  • Molecular Formula : C14H14O5
  • Molecular Weight : 262.26 g/mol
  • Synonyms : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various naphthalene derivatives, including this compound. The compound has been evaluated for its efficacy against a range of pathogenic microorganisms.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) :
    • The compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong inhibitory effects on bacterial growth .
  • Biofilm Inhibition :
    • This compound demonstrated a notable ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like ciprofloxacin in reducing biofilm density .
  • Synergistic Effects :
    • The compound showed synergistic activity when combined with other antibiotics, enhancing their efficacy while reducing their MICs .

Anti-inflammatory Activity

The anti-inflammatory properties of naphthalene derivatives have been extensively studied, with promising results indicating that this compound may also exhibit such effects.

Research indicates that the compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway:

  • COX Inhibition :
    • Preliminary studies reported IC50 values for COX inhibition, with some derivatives showing effective suppression of COX enzyme activity, thus leading to reduced production of pro-inflammatory mediators like prostaglandins .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated.

Radical Scavenging Activity

Studies utilizing various assays (e.g., DPPH and ABTS tests) have demonstrated that the compound can scavenge free radicals effectively:

  • DPPH Assay : The compound showed significant radical scavenging activity, with values indicating a strong capacity to neutralize free radicals.

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

StudyFindings
Study ADemonstrated potent antimicrobial activity against E. coli and S. aureus with MIC values <0.25 μg/mL .
Study BReported significant inhibition of COX enzymes with IC50 values suggesting anti-inflammatory potential .
Study CShowed effective radical scavenging capabilities in DPPH assays, indicating antioxidant properties .

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